molecular formula C16H23N3O4 B13079533 5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B13079533
M. Wt: 321.37 g/mol
InChI Key: DEETYDRWZYXPCT-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylmethyl group, and a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step often involves alkylation reactions using cyclopropylmethyl halides.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group.

    Reduction: Reduction reactions can target the pyrazolo[4,3-c]pyridine core.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity to certain targets, while the pyrazolo[4,3-c]pyridine core can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
  • 5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Uniqueness

The presence of the cyclopropylmethyl group in 5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid distinguishes it from similar compounds. This group can impart unique steric and electronic properties, potentially leading to different reactivity and biological activity.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-7-11-8-19(6-10-4-5-10)17-13(11)12(9-18)14(20)21/h8,10,12H,4-7,9H2,1-3H3,(H,20,21)

InChI Key

DEETYDRWZYXPCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)C(=O)O

Origin of Product

United States

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